molecular formula C15H20N4O3 B2752518 3,5-dimethyl-N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}-1,2-oxazole-4-carboxamide CAS No. 2034373-77-6

3,5-dimethyl-N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}-1,2-oxazole-4-carboxamide

Cat. No.: B2752518
CAS No.: 2034373-77-6
M. Wt: 304.35
InChI Key: ATTRBBHZYCJQGD-UHFFFAOYSA-N
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Description

3,5-dimethyl-N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}-1,2-oxazole-4-carboxamide is a complex organic compound that features a unique combination of functional groups, including pyrazole, oxazole, and oxane rings. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-dimethyl-N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}-1,2-oxazole-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrazole Ring: The synthesis begins with the formation of the pyrazole ring through the reaction of hydrazine with a β-diketone under acidic conditions.

    Oxazole Ring Formation: The oxazole ring is then synthesized by cyclization of an α-hydroxy ketone with an amide in the presence of a dehydrating agent.

    Oxane Ring Introduction: The oxane ring is introduced via a nucleophilic substitution reaction, where an appropriate oxane derivative reacts with the pyrazole-oxazole intermediate.

    Final Coupling: The final step involves coupling the oxane-substituted pyrazole-oxazole intermediate with a carboxamide derivative under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of high-throughput screening for reaction conditions, continuous flow reactors for better control of reaction parameters, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3,5-dimethyl-N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}-1,2-oxazole-4-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the pyrazole, oxazole, and oxane rings, leading to a wide range of substituted products.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate solvent and temperature conditions.

Major Products

The major products formed from these reactions include oxidized derivatives, reduced derivatives, and various substituted compounds with potential biological activities.

Scientific Research Applications

3,5-dimethyl-N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}-1,2-oxazole-4-carboxamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structural features and potential biological activities.

    Biological Research: It is used in studies to understand its interactions with biological targets, including enzymes and receptors.

    Chemical Biology: The compound serves as a tool to probe biological pathways and mechanisms.

    Industrial Applications: It is explored for its potential use in the synthesis of other complex organic molecules and as a precursor in various chemical processes.

Mechanism of Action

The mechanism of action of 3,5-dimethyl-N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}-1,2-oxazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of these targets, modulating their activity and influencing various biological pathways. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.

Comparison with Similar Compounds

Similar Compounds

    3,5-dimethyl-N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}-1,2-oxazole-4-carboxamide: This compound itself serves as a reference point for comparison.

    Other Pyrazole-Oxazole Derivatives: Compounds with similar pyrazole and oxazole rings but different substituents.

    Oxane-Containing Compounds: Compounds with oxane rings and varying functional groups.

Uniqueness

This compound is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties

Properties

IUPAC Name

3,5-dimethyl-N-[1-(oxan-2-ylmethyl)pyrazol-4-yl]-1,2-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N4O3/c1-10-14(11(2)22-18-10)15(20)17-12-7-16-19(8-12)9-13-5-3-4-6-21-13/h7-8,13H,3-6,9H2,1-2H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATTRBBHZYCJQGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)C(=O)NC2=CN(N=C2)CC3CCCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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